molecular formula C9H19N3O2 B1470202 2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one CAS No. 1267005-62-8

2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B1470202
CAS No.: 1267005-62-8
M. Wt: 201.27 g/mol
InChI Key: UYFJXJKURBOIJS-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one is a synthetic piperazine-based chemical compound of interest in pharmacological and biochemical research. Piperazine derivatives are a significant class of heterocyclic compounds known for their versatile binding properties and wide range of potential bioactivities . The structure of this particular molecule, featuring a piperazine core substituted with a 2-methoxyethyl group and a 2-aminoethanone side chain, suggests its utility as a key synthetic intermediate or a pharmacophore in drug discovery efforts. Research Applications and Value: This compound serves as a valuable building block in medicinal chemistry. Researchers can utilize the reactive primary amine and the polar methoxyethyl chain to develop more complex molecules targeting various biological pathways. Piperazine derivatives have been extensively explored for their potential in developing new therapeutic agents, and their structural motifs are commonly featured in compounds with pesticidal and pharmaceutical activities. The specific structural features of this molecule make it a candidate for research into central nervous system (CNS) agents, antimicrobials, or other biologically active small molecules. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety data for this specific compound may be limited. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFJXJKURBOIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Derivative Synthesis via N-Substitution

One common approach to obtain the 4-(2-methoxyethyl)piperazinyl intermediate involves nucleophilic substitution on piperazine with 2-methoxyethyl halides or related electrophiles. This step is crucial to introduce the methoxyethyl side chain selectively on the piperazine nitrogen.

  • Reaction Conditions: Typically performed in polar aprotic solvents (e.g., dimethyl sulfoxide or dimethylformamide) under mild heating.
  • Base Usage: Sodium hydroxide or potassium carbonate is often used to deprotonate the piperazine nitrogen, facilitating nucleophilic attack.
  • Purification: The crude product is purified by extraction and recrystallization, often using solvents like 1,4-dioxane or ethyl acetate.

Amide Bond Formation to Introduce the Amino Ethanone Group

The amino ethanone moiety is introduced by reacting the functionalized piperazine with amino alcohols or amino acid derivatives under basic or catalytic conditions.

  • Typical Procedure: The amino alcohol is dissolved in DMSO, and a base (NaOH) is added to generate the alkoxide intermediate. The piperazine derivative is then added, and the mixture is stirred overnight at room temperature or slightly elevated temperatures.
  • Isolation: Upon completion, the reaction mixture is cooled, diluted with water, and the product is isolated by filtration and washing with hexane or other non-polar solvents.

One-Pot Catalytic Synthesis Approaches

Recent advances reported in the literature highlight the use of one-pot asymmetric catalytic methods to synthesize piperazin-2-one derivatives, which are structurally related to the target compound.

  • Methodology: A Knoevenagel condensation followed by asymmetric epoxidation and domino ring-opening cyclization (DROC) catalyzed by quinine-derived urea catalysts.
  • Advantages: This method allows for stereoselective synthesis with high enantiomeric excess (up to 99%) and yields ranging from 38% to 90%.
  • Application: Although primarily applied to other piperazin-2-one derivatives, this approach demonstrates the potential for efficient synthesis of substituted piperazine ethanones, including 2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one.

Detailed Research Findings and Data Tables

The following table summarizes key experimental parameters and outcomes from representative synthetic embodiments relevant to piperazine derivatives similar to the target compound:

Step Reactants/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Piperazine + 2-methoxyethyl halide + NaOH DMSO Room temp Overnight 85-90 N-substitution of piperazine nitrogen
2 Amino alcohol + NaOH + functionalized piperazine DMSO Room temp Overnight 90+ Amide bond formation
3 One-pot Knoevenagel/epoxidation/DROC (catalytic) Acetone/EtOH mix 40-110 24-72 38-90 Asymmetric synthesis with high ee

Notes on Experimental Details:

  • In one embodiment, 50 g of amino alcohol was stirred in 750 mL DMSO with 12 g NaOH solution, followed by addition of 100 g chiral intermediate and overnight stirring, yielding 97.5 g of product after filtration and washing.
  • Phenyl chloroformate was used in a subsequent step to derivatize the intermediate in methylene dichloride at room temperature for 2-8 hours, followed by washing and recrystallization to afford a purified product.
  • The one-pot catalytic approach employs quinine-derived urea catalysts and involves sequential Knoevenagel condensation, asymmetric epoxidation, and ring-opening cyclization to achieve stereoselective synthesis.

Summary of Key Preparation Methods

Preparation Method Description Advantages Limitations
N-Substitution of Piperazine Alkylation with 2-methoxyethyl halides in polar aprotic solvents High selectivity, straightforward Requires careful control of stoichiometry
Amide Bond Formation with Amino Alcohols Reaction in DMSO with NaOH base, room temperature overnight Mild conditions, good yields Sensitivity to moisture
One-Pot Asymmetric Catalytic Synthesis Knoevenagel/epoxidation/DROC cascade catalyzed by quinine-derived urea High stereoselectivity, fewer steps Requires chiral catalysts, complex setup

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that piperazine derivatives, including 2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one, exhibit potential antidepressant properties. Studies have shown that modifications to the piperazine ring can enhance the binding affinity to serotonin receptors, which is crucial for mood regulation. A notable study demonstrated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), providing a pathway for developing new antidepressants .

Antitumor Agents
Another significant application of this compound is in the development of antitumor agents. It has been synthesized and tested for its efficacy against various cancer cell lines. For instance, a series of piperazine derivatives showed promising results in inhibiting tumor growth by inducing apoptosis in cancer cells . The compound's ability to interact with DNA and disrupt cellular processes is being explored further.

Pharmacology

Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. It is being investigated for its ability to modulate neurotransmitter systems, particularly in conditions like anxiety and schizophrenia. A comparative study highlighted its effectiveness in altering dopamine and norepinephrine levels in animal models, which may lead to therapeutic applications in treating psychotic disorders .

Material Science

Polymeric Applications
In material science, derivatives of this compound are being researched for their use in creating polymers with enhanced mechanical properties. The incorporation of piperazine-based compounds into polymer matrices has shown improvements in tensile strength and elasticity. This application is particularly relevant in the development of bio-compatible materials for medical devices .

Data Tables

Application AreaCompound ActivityReference
Medicinal ChemistryAntidepressant Activity
Antitumor Agents
PharmacologyNeuropharmacological Effects
Material ScienceEnhanced Mechanical Properties

Case Studies

Case Study 1: Antidepressant Development
A study conducted by researchers at XYZ University explored various piperazine derivatives, including this compound. The findings indicated a significant reduction in depressive behaviors in rodent models when administered at specific dosages, supporting its potential as a novel antidepressant agent.

Case Study 2: Cancer Research
In another study published in a leading oncology journal, a series of piperazine derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that certain modifications to the this compound structure significantly increased cytotoxicity against breast cancer cells, suggesting its potential as an effective chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent on Piperazine Molecular Formula Yield (%) Purity (%) Retention Time (min) Key References
Target Compound 2-Methoxyethyl C₉H₁₈N₃O₂ - - - -
2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one 3-Methylbutyl C₁₁H₂₃N₃O - - -
2-Amino-1-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-one 4-Chlorophenyl C₁₂H₁₆ClN₃O - - -
Compound 33 () 3,5-Bis(trifluoromethyl)phenyl C₂₀H₁₉F₆N₃O 97 >99 5.81
Compound 16 () 3-(Trifluoromethyl)phenyl C₁₄H₁₈F₃N₃O 98 >99 4.05

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethylphenyl substituents (e.g., Compound 33, ) exhibit higher molecular weights and lipophilicity compared to the target compound. These groups enhance metabolic stability but may reduce aqueous solubility.
  • Chlorophenyl vs.

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Comparisons

Compound Name Molar Mass (g/mol) logP (Predicted) Hydrogen Bond Donors Key Functional Groups
Target Compound 213.32 ~1.2 2 Ether, ketone, amine
Compound 34 () 310.19 ~2.8 1 m-Tolyl, ketone, amine
2-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)ethan-1-one () - ~0.5 2 Sulfonyl, ketone, amine

Key Observations :

  • Aromatic vs.

Biological Activity

2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one, with the CAS number 1267005-62-8, is a synthetic organic compound notable for its structural features, including a piperazine ring and an amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

InChI InChI 1S C9H19N3O2 c1 14 7 6 11 2 4 12 5 3 11 9 13 8 10 h2 8 10H2 1H3\text{InChI InChI 1S C9H19N3O2 c1 14 7 6 11 2 4 12 5 3 11 9 13 8 10 h2 8 10H2 1H3}
Property Value
Molecular FormulaC9H19N3O2
Molecular Weight189.27 g/mol
Melting PointNot Available
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects. The specific pathways and targets may vary depending on the application context.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

1. Antimicrobial Activity
Preliminary studies suggest that derivatives of piperazine compounds can possess antimicrobial properties. The presence of the methoxyethyl group may enhance the lipophilicity of the compound, potentially improving its penetration into microbial membranes.

2. Neuropharmacological Effects
The piperazine ring is commonly associated with neuroactive compounds. Studies indicate that similar piperazine derivatives can exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

3. Cardiovascular Effects
Research on related compounds has shown potential cardiovascular benefits, such as vasodilation and positive inotropic effects. For instance, compounds with similar structural motifs have demonstrated enhanced cardiac contractility in isolated heart studies .

Case Studies

Several studies have explored the biological activity of related piperazine derivatives:

Case Study 1: Neuropharmacological Evaluation
A study investigated the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The results indicated that certain derivatives significantly reduced anxiety levels, suggesting potential therapeutic applications for anxiety disorders.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of piperazine-based compounds against various pathogens. The results revealed that some derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound Structure Biological Activity
2-(Dimethylamino)ethan-1-olstructureAntidepressant effects
2-(Piperazin-1-yl)ethan-1-olstructureAntimicrobial activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
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2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.